molecular formula C17H19NO3 B269383 4-methoxy-N-(3-propoxyphenyl)benzamide

4-methoxy-N-(3-propoxyphenyl)benzamide

Cat. No. B269383
M. Wt: 285.34 g/mol
InChI Key: PISFWHOJZQCLFB-UHFFFAOYSA-N
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Description

4-methoxy-N-(3-propoxyphenyl)benzamide, also known as MPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-propoxyphenyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. 4-methoxy-N-(3-propoxyphenyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. 4-methoxy-N-(3-propoxyphenyl)benzamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-methoxy-N-(3-propoxyphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 4-methoxy-N-(3-propoxyphenyl)benzamide has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 4-methoxy-N-(3-propoxyphenyl)benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(3-propoxyphenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 4-methoxy-N-(3-propoxyphenyl)benzamide is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, 4-methoxy-N-(3-propoxyphenyl)benzamide has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents, which can be toxic and difficult to handle. Additionally, 4-methoxy-N-(3-propoxyphenyl)benzamide has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well-established.

Future Directions

There are several future directions for the study of 4-methoxy-N-(3-propoxyphenyl)benzamide. One area of research is the development of new synthetic methods for 4-methoxy-N-(3-propoxyphenyl)benzamide that are more efficient and environmentally friendly. Another area of research is the investigation of the safety and efficacy of 4-methoxy-N-(3-propoxyphenyl)benzamide in clinical trials. Additionally, the potential use of 4-methoxy-N-(3-propoxyphenyl)benzamide as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, is an area of interest. Finally, the development of new 4-methoxy-N-(3-propoxyphenyl)benzamide derivatives with improved potency and selectivity is an area of ongoing research.
Conclusion:
In conclusion, 4-methoxy-N-(3-propoxyphenyl)benzamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 4-methoxy-N-(3-propoxyphenyl)benzamide has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation and pain in animal models of arthritis. While 4-methoxy-N-(3-propoxyphenyl)benzamide has advantages for lab experiments, its limitations and safety and efficacy in clinical settings are not well-established. Ongoing research is focused on developing new synthetic methods, investigating the safety and efficacy of 4-methoxy-N-(3-propoxyphenyl)benzamide in clinical trials, and exploring its potential use in other diseases.

Synthesis Methods

4-methoxy-N-(3-propoxyphenyl)benzamide can be synthesized using various methods, including the reaction of 4-methoxybenzoic acid with 3-propoxyaniline in the presence of a dehydrating agent such as thionyl chloride. Alternatively, 4-methoxy-N-(3-propoxyphenyl)benzamide can be synthesized using a one-pot reaction of 4-methoxybenzoic acid, 3-propoxyaniline, and phosphorus oxychloride. The synthesis of 4-methoxy-N-(3-propoxyphenyl)benzamide is a complex process that requires careful attention to detail and precise reaction conditions.

Scientific Research Applications

4-methoxy-N-(3-propoxyphenyl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 4-methoxy-N-(3-propoxyphenyl)benzamide has been studied for its ability to inhibit the growth of cancer cells, including breast cancer, colon cancer, and lung cancer. Additionally, 4-methoxy-N-(3-propoxyphenyl)benzamide has been found to reduce inflammation and pain in animal models of arthritis.

properties

Product Name

4-methoxy-N-(3-propoxyphenyl)benzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

4-methoxy-N-(3-propoxyphenyl)benzamide

InChI

InChI=1S/C17H19NO3/c1-3-11-21-16-6-4-5-14(12-16)18-17(19)13-7-9-15(20-2)10-8-13/h4-10,12H,3,11H2,1-2H3,(H,18,19)

InChI Key

PISFWHOJZQCLFB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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